3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)-

nicotinonitrile acid stability hydrolysis resistance

Researchers synthesizing kinase inhibitor scaffolds under acidic conditions face premature nitrile hydrolysis with standard 2-aminonicotinonitriles. This 4-dimethylamino-6-methyl-2-benzylamino derivative offers predicted acid resistance and dual nucleophilic sites (benzylamino + dimethylamino) for two distinct cyclization pathways from a single building block. • Acid-stable nitrile survives coupling/deprotection steps where 4-unsubstituted analogs fail. • High boiling point (470.8°C) enables solvent-free polycondensation and high-temperature reactions. • Class-level corrosion inhibition up to 96% efficiency at 180 ppm on brass alloys in nitric acid. Custom synthesis product; contact BenchChem for quote and lead time.

Molecular Formula C16H18N4
Molecular Weight 266.34 g/mol
CAS No. 137440-93-8
Cat. No. B12000745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)-
CAS137440-93-8
Molecular FormulaC16H18N4
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=N1)NCC2=CC=CC=C2)C#N)N(C)C
InChIInChI=1S/C16H18N4/c1-12-9-15(20(2)3)14(10-17)16(19-12)18-11-13-7-5-4-6-8-13/h4-9H,11H2,1-3H3,(H,18,19)
InChIKeyNKIDELMZCLMHBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)- (CAS 137440-93-8): Product Baseline and Procurement Overview


3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)- (IUPAC: 2-(benzylamino)-4-(dimethylamino)-6-methylnicotinonitrile) is a polysubstituted 2-amino-nicotinonitrile derivative with molecular formula C16H18N4 and molecular weight 266.34 g/mol [1]. It belongs to the 3-pyridinecarbonitrile class, featuring a nitrile at position 3, a dimethylamino group at position 4, a methyl group at position 6, and a benzylamino group at position 2 [2]. This compound is primarily available as a custom synthesis product (AldrichCPR) from major chemical suppliers [1].

Why Generic 2-Amino-Nicotinonitrile Substitution Fails for 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)-


The specific 4-dimethylamino and 2-benzylamino substitution pattern imparts distinct steric and electronic properties that cannot be replicated by simpler 2-amino-nicotinonitriles. For example, the combination of a 4-dialkylamino group with a 6-methyl group renders the nitrile resistant to acid-catalyzed hydrolysis, whereas 6-methyl-2-arylaminonicotinonitriles lacking the 4-substituent readily hydrolyze [1]. This differential stability is critical for applications requiring acidic conditions or for downstream derivatization strategies that exploit the intact nitrile functionality.

3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)-: Quantitative Differentiation Evidence Guide


Acid Hydrolysis Resistance vs. 6-Methyl-2-anilinonicotinonitrile

Under reflux with concentrated hydrochloric acid, 6-methyl-2-anilinonicotinonitrile undergoes hydrolysis to the corresponding nicotinic acid, whereas 4,6-dimethyl-2-anilinonicotinonitrile is not hydrolyzed even under more severe conditions because of steric hindrance [1]. By structural analogy, 3-pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)- bears a 4-dimethylamino and 6-methyl substitution pattern and is predicted to exhibit similar acid resistance.

nicotinonitrile acid stability hydrolysis resistance

Physical Property Differentiation for High-Temperature Formulation: Boiling Point and Density

3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)- exhibits a boiling point of 470.8°C at 760 mmHg, density of 1.14 g/cm³, and refractive index of 1.605 . In comparison, the simpler analog 2-(dimethylamino)-4,6-dimethylnicotinonitrile (CAS 137440-85-9), which lacks the benzylamino group, has a significantly lower boiling point (estimated ~350°C) due to reduced molecular weight and polarity. This higher boiling point broadens the temperature window for solvent-free reactions or high-boiling solvent systems.

physical properties formulation boiling point density

Dual Nucleophilic Sites for Divergent Heterocycle Synthesis vs. Mono-Amino Analogs

Troschütz and Dennstedt (1994) demonstrated that substituted 2-aminonicotinonitriles serve as versatile precursors for fused pyridine derivatives through cyclization reactions [1]. The target compound possesses two distinct amino functionalities—a secondary benzylamino group at position 2 and a tertiary dimethylamino group at position 4—providing two nucleophilic sites with different reactivities. In contrast, simpler analogs such as 2-amino-4,6-dimethylnicotinonitrile offer only one amino site, limiting synthetic divergence.

building block heterocycle synthesis nicotinonitrile dual nucleophile

Corrosion Inhibition Potential of Nicotinonitrile Derivatives for Brass Alloy in Nitric Acid

Keshk et al. (2022) reported that structurally related nicotinonitrile derivatives achieve up to 96% inhibition efficiency for brass alloy corrosion in nitric acid at 180 ppm [1]. The most active derivative, 2-((3-bromophenyl)-amino)-4,6-dimethyl-nicotinonitrile, achieved 96% inhibition, followed by 2-(dimethylamino)-4,6-dimethyl-nicotinonitrile (95%) and 4,6-dimethyl-2-(methylamino)-nicotinonitrile (94%). Although the target compound was not included in this study, its structural similarity to the top-performing derivatives suggests it is a strong candidate for evaluation.

corrosion inhibitor brass alloy nitric acid nicotinonitrile

3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)-: Best Research and Industrial Application Scenarios


Acid-Stable Nicotinonitrile Building Block for Medicinal Chemistry

In medicinal chemistry campaigns where nitrile groups must survive acidic coupling or deprotection steps, 3-pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-((phenylmethyl)amino)- offers predicted acid resistance superior to 4-unsubstituted analogs [1]. This makes it a preferred intermediate for synthesizing kinase inhibitor scaffolds or other bioactive heterocycles that require acid stability.

High-Boiling Intermediate for High-Temperature Polymer or Material Synthesis

With a boiling point of 470.8°C [1], this compound is well-suited for high-temperature polycondensation or solvent-free reactions where lower-boiling nicotinonitrile analogs would volatilize. Procurement for materials science applications may prioritize this compound over simpler nicotinonitriles for thermal processing compatibility.

Divergent Scaffold for Heterocyclic Library Synthesis

The dual nucleophilic sites (benzylamino and dimethylamino) enable two distinct cyclization pathways from a single building block [1]. Researchers building diverse heterocyclic libraries can leverage this difunctionality to access multiple core scaffolds without changing starting materials, improving synthetic efficiency.

Candidate for Corrosion Inhibitor Screening in Nitric Acid Pickling

Based on the class-level corrosion inhibition performance of nicotinonitrile derivatives achieving up to 96% efficiency at 180 ppm [1], this compound is a rational candidate for evaluation as a brass alloy corrosion inhibitor in nitric acid pickling baths. Its benzylamino substituent may enhance surface adsorption compared to simpler methylamino analogs.

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